

Characterized Degradation Products of Nelfinavir Mesylate

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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The following table summarizes the major degradation products (DPs) of **Nelfinavir Mesylate** formed under ICH-prescribed stress conditions, as identified in the literature [1] [2].

Degradation Product	Stress Condition	Proposed Structure / Characterization
DP-I	Acidic and Alkaline Hydrolysis	3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [1] [2].
DP-II	Oxidative Stress	(3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide [1] [2].
DP-III	Photoacidic Stress	Not fully elucidated; characterized as a previously unknown product specific to this condition [2].
M8 (Active Metabolite)	<i>In Vivo</i> (Not a forced degradation product)	Hydroxy-t-butylamide metabolite; contributes to antiviral activity [3].

Experimental Protocol for Forced Degradation Studies

Here is a detailed methodology for conducting forced degradation studies, based on the protocols used in the search results [2] [4].

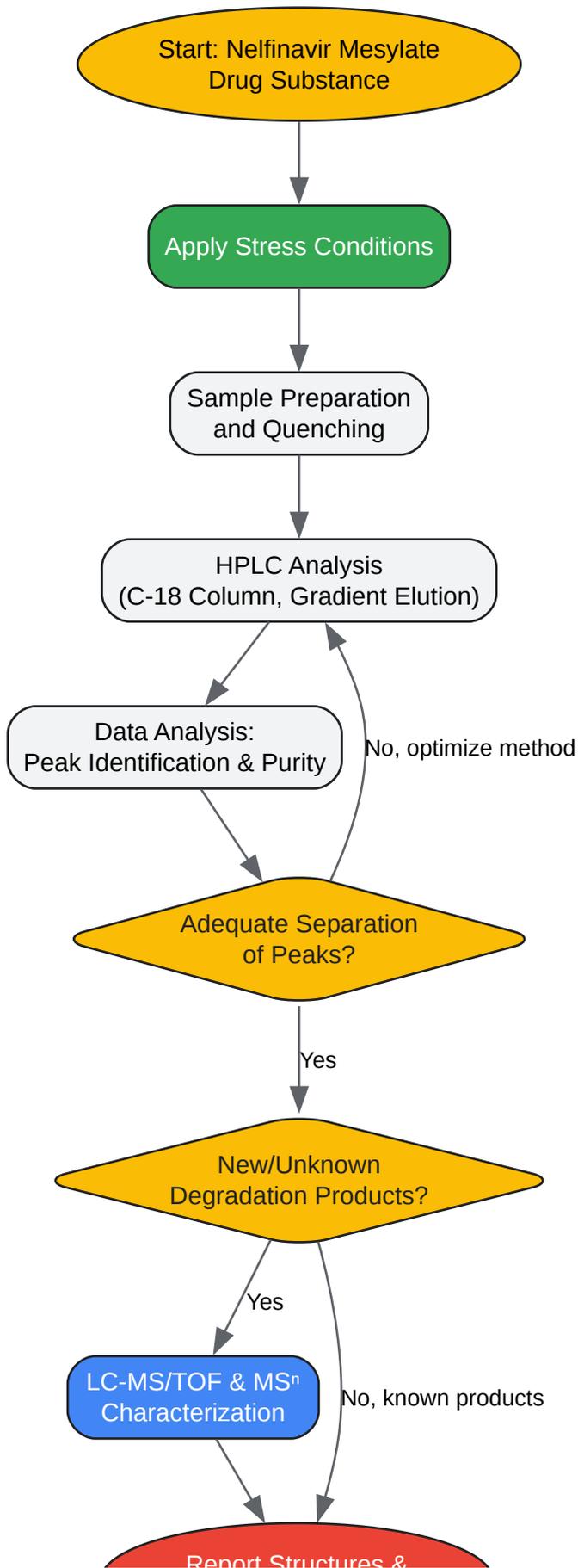
- **Materials:** Pure **Nelfinavir Mesylate** drug substance. Analytical reagent grade chemicals: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂). HPLC-grade solvents (e.g., methanol, acetonitrile).
- **Sample Preparation:**
 - **Acidic Hydrolysis:** Treat the drug with **1-5M HCl** at room temperature for 2-3 hours [2] [4].
 - **Alkaline Hydrolysis:** Treat the drug with **0.1-1M NaOH** at room temperature. The drug is more labile in base, so degradation can be observed within **10-30 minutes** [2] [4].
 - **Oxidative Degradation:** Treat the drug with **3-30% H₂O₂** at room temperature for up to 24 hours [2] [4].
 - **Photolytic Degradation:** Expose the solid drug to **~1.2 million lux hours of visible light and 200-watt hours/m² of UV light** as per ICH guidelines [2] [4].
- **Analysis by HPLC:**
 - **Column:** C-18 column (e.g., 250 mm x 4.6 mm, 5 μm) [2] [5].
 - **Mobile Phase:** Utilize a **gradient method** with a phosphate buffer (pH 4.0 or 3.4) and an organic modifier like acetonitrile or methanol [2] [5].
 - **Detection:** UV detection at **210 nm** is suitable [5].
 - **Flow Rate:** 1.0 mL/min [5].
- **Characterization by LC-MS:**
 - Employ **LC-MS/TOF (Time-of-Flight)** and **MSⁿ** studies for accurate mass measurement and fragmentation patterns [1] [2].
 - Establish the mass fragmentation pathway of the parent drug first, then apply it to characterize the degradation products [1].

Troubleshooting Common HPLC Method Issues

- **Poor Resolution of Peaks:** Optimize the gradient program of the mobile phase. Even methods described as "isocratic" for assay may require a gradient for optimal separation of degradation products [2] [5]. Adjusting the pH of the buffer (e.g., to pH 3.4) can also significantly improve peak shape and separation [5].
- **Low Extraction Recovery for Plasma Samples:** For bioanalytical methods, ensure the plasma sample is made basic (e.g., with 0.1 M ammonium hydroxide to ~pH 10) before liquid-liquid extraction to keep nelfinavir (which has a pKa of 6.00) in its uncharged form, improving recovery [6].

Workflow for Degradation Product Identification

The diagram below outlines the logical workflow for a forced degradation study, from sample preparation to final characterization.



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Degradation Pathway

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Key Technical Insights for Researchers

- **Stability Profile: Nelfinavir Mesylate** is labile under acidic, basic, and oxidative conditions, and may also degrade under specific photoacidic stress. It is generally found to be stable under neutral hydrolytic and thermal stress conditions [1] [2] [4].
- **Alternative Techniques: Fourier Transform Infrared (FT-IR) Spectroscopy** can be used as a complementary, non-destructive technique to rapidly screen for degradation under various stress conditions by observing changes in characteristic functional group bands [4].
- **Distinguishing Metabolites:** Be aware that the active metabolite **M8** may be present in biological samples and can be confused with a degradation product. M8 is formed in vivo via cytochrome P450 metabolism and is not typically a major product of chemical forced degradation [3].

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